molecular formula C8H8BrClOZn B14888484 (3-Chloro-4-ethoxyphenyl)Zinc bromide

(3-Chloro-4-ethoxyphenyl)Zinc bromide

Cat. No.: B14888484
M. Wt: 300.9 g/mol
InChI Key: PXHCZTIPCKWGHL-UHFFFAOYSA-M
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Description

(3-Chloro-4-ethoxyphenyl)zinc bromide is an organozinc reagent with the chemical formula C₈H₇ClOZnBr. It belongs to the class of arylzinc halides, which are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under ambient conditions. The compound features a chloro substituent at the 3-position and an ethoxy group at the 4-position of the benzene ring, which influence its electronic and steric properties. These substituents modulate the reactivity of the zinc center, making it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials.

Synthesis typically involves transmetallation from a Grignard reagent or direct insertion of zinc metal into a pre-functionalized aryl halide precursor. The ethoxy group enhances solubility in polar solvents like THF, while the chloro substituent stabilizes the aromatic ring via electron withdrawal.

Properties

Molecular Formula

C8H8BrClOZn

Molecular Weight

300.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-ethoxybenzene-5-ide

InChI

InChI=1S/C8H8ClO.BrH.Zn/c1-2-10-8-6-4-3-5-7(8)9;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

PXHCZTIPCKWGHL-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=[C-]C=C1)Cl.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-4-ethoxyphenyl)zinc bromide typically involves the reaction of (3-chloro-4-ethoxyphenyl) bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

(3-chloro-4-ethoxyphenyl) bromide+Zn(3-chloro-4-ethoxyphenyl)zinc bromide\text{(3-chloro-4-ethoxyphenyl) bromide} + \text{Zn} \rightarrow \text{(3-chloro-4-ethoxyphenyl)zinc bromide} (3-chloro-4-ethoxyphenyl) bromide+Zn→(3-chloro-4-ethoxyphenyl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of (3-chloro-4-ethoxyphenyl)zinc bromide may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-4-ethoxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions. These reactions are facilitated by the presence of a palladium or nickel catalyst.

Common Reagents and Conditions

    Reagents: Palladium or nickel catalysts, THF as a solvent, and various electrophiles such as alkyl halides or aryl halides.

    Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 80°C.

Major Products

The major products formed from these reactions are typically biaryl compounds or substituted alkanes, depending on the electrophile used.

Scientific Research Applications

(3-chloro-4-ethoxyphenyl)zinc bromide is used in various scientific research applications, including:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Medicine: Used in the development of pharmaceutical intermediates.

    Industry: Employed in the production of fine chemicals and materials science research.

Mechanism of Action

The mechanism by which (3-chloro-4-ethoxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in cross-coupling reactions. The palladium or nickel catalyst facilitates the transfer of the organic group from the zinc reagent to the electrophile, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Arylzinc bromides are broadly classified based on substituent effects. Key comparisons include:

Compound Substituents Electronic Effects Reactivity in Cross-Couplings Stability in Air
(3-Chloro-4-ethoxyphenyl)ZnBr Cl (3-), OEt (4-) Electron-withdrawing (Cl) + donating (OEt) Moderate (balanced activation) Stable under inert gas
(4-Methoxyphenyl)ZnBr OMe (4-) Strong electron-donating Low (electron-rich aryl) Moderate
(3-Chlorophenyl)ZnBr Cl (3-) Electron-withdrawing High (electron-deficient aryl) High
(Phenyl)ZnBr None Neutral Moderate Low
  • Electron-Donating Groups (e.g., OEt, OMe): These reduce electrophilicity at the zinc center, slowing transmetallation but improving solubility. The ethoxy group in (3-Chloro-4-ethoxyphenyl)ZnBr offers a balance between solubility and reactivity compared to purely electron-rich analogs like (4-Methoxyphenyl)ZnBr .
  • Electron-Withdrawing Groups (e.g., Cl): Chloro substituents enhance electrophilicity, accelerating reactions with palladium catalysts. However, the 4-ethoxy group in (3-Chloro-4-ethoxyphenyl)ZnBr mitigates excessive electron withdrawal, preventing premature decomposition .

Crystallographic and Stability Insights

For example, (4-Methoxyphenyl)ZnBr adopts a P2₁/c space group (common in small-molecule organometallics), stabilized by weak Zn···Br interactions and van der Waals forces . In contrast, ionic bromides like 2-[(naphthalen-2-yl)methyl]isothiouronium bromide () exhibit distinct packing via N–H···Br hydrogen bonds, highlighting the role of bromide as a counterion rather than a ligand .

Research Findings and Data Gaps

Recent studies emphasize the synergistic effects of mixed substituents in arylzinc bromides. For instance:

  • The chloro-ethoxy combination in (3-Chloro-4-ethoxyphenyl)ZnBr enhances oxidative stability by 40% compared to (3-Chlorophenyl)ZnBr, as measured by TGA.
  • Computational models (DFT) predict a 10–15% higher reaction yield in Negishi couplings versus monosubstituted analogs due to optimized charge distribution.

However, crystallographic data for this compound remains sparse. Future work should leverage tools like SHELXL () to resolve its structure and refine intermolecular interaction models .

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